molecular formula C20H26ClN3OS B2683481 4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide CAS No. 887205-66-5

4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide

Cat. No.: B2683481
CAS No.: 887205-66-5
M. Wt: 391.96
InChI Key: WQQYLQYIMKCFSM-UHFFFAOYSA-N
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Description

4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group, an ethylpiperazine moiety, and a thiophene ring. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with 4-chlorobenzoic acid, it can be converted to 4-chlorobenzoyl chloride using thionyl chloride.

    Amide Formation: The benzoyl chloride can then react with an amine, such as 1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine, under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the benzamide can be reduced to an amine.

    Substitution: The chloro group on the benzamide can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) for reduction.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines from nitro groups.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide would depend on its specific biological target. It might act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets could include G-protein coupled receptors (GPCRs) or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide: Similar structure with a methyl group instead of an ethyl group.

    4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(furan-2-yl)propan-2-yl)benzamide: Similar structure with a furan ring instead of a thiophene ring.

Uniqueness

4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

4-chloro-N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3OS/c1-3-23-10-12-24(13-11-23)19(18-5-4-14-26-18)15(2)22-20(25)16-6-8-17(21)9-7-16/h4-9,14-15,19H,3,10-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQYLQYIMKCFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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